molecular formula C24H39N8O18P3S B1246655 Malonamoyl-CoA

Malonamoyl-CoA

Cat. No.: B1246655
M. Wt: 852.6 g/mol
InChI Key: KRWKKOAUSKOTIG-DVVLENMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of malonamic acid. It derives from a malonamic acid.

Scientific Research Applications

Metabolic Engineering

Malonamoyl-CoA serves as a crucial building block for synthesizing fatty acids, phenylpropanoids, flavonoids, and non-ribosomal polyketides. Recent advances in metabolic engineering have focused on optimizing this compound levels to enhance the production of these compounds in microbial hosts.

Engineering Strategies

  • Genetically-Encoded Sensors : The development of genetically-encoded this compound sensors allows for real-time monitoring and regulation of metabolic pathways. These sensors help dynamically adjust the metabolic flux towards desired products, improving the efficiency of microbial cell factories .
  • Pathway Optimization : By introducing heterologous pathways and rerouting metabolic flux, researchers can increase this compound availability, leading to higher yields of target compounds .
Engineering Strategy Description Outcome
Genetically-Encoded SensorsReal-time monitoring of this compound levelsEnhanced pathway efficiency
Pathway OptimizationIntroduction of new metabolic pathwaysIncreased yield of fatty acids and polyketides

Cardiovascular Research

This compound plays a critical role in cardiac metabolism and has been studied for its protective effects against heart diseases.

Cytoprotective Mechanism

Research indicates that this compound accumulation can act as a compensatory mechanism in cardiomyocytes, particularly under stress conditions such as those induced by 7-ketocholesterol. The inhibition of carnitine palmitoyltransferase-1 (CPT-1) by this compound reduces fatty acid oxidation, thereby shifting energy production towards glucose oxidation, which is beneficial during ischemic conditions .

Case Study: Ischemia/Reperfusion Injury

In isolated rat hearts subjected to ischemia/reperfusion injury, inhibition of malonyl-CoA decarboxylase resulted in increased this compound levels, which improved cardiac function by enhancing glucose oxidation during reperfusion .

Cancer Research

This compound's role in cancer metabolism is emerging as an important area of study. It has been shown to interact with mTORC1 signaling pathways, which are crucial for cell growth and proliferation.

mTORC1 Regulation

This compound acts as an ATP-competitive inhibitor of mTORC1, linking fatty acid synthesis to cellular biosynthetic output. Elevated levels of this compound inhibit mTORC1 activity, which could be leveraged in cancer therapies to suppress tumor growth .

Cancer Type Mechanism Potential Application
Breast CancerInhibition of mTORC1 by this compoundTargeted therapy to slow tumor growth
Lung CancerRegulation of fatty acid synthesisMetabolic intervention strategies

Analytical Techniques

The determination of this compound levels is crucial for understanding its biological roles. Recent advancements have led to the development of sensitive analytical methods for quantifying this compound in various biological samples.

Analytical Methods

  • High-performance liquid chromatography (HPLC) has been employed for the precise measurement of this compound concentrations in plant tissues and microbial cultures .
  • Mass spectrometry techniques are also utilized to analyze this compound levels in complex biological matrices.

Chemical Reactions Analysis

Formation of Malonyl-CoA

Malonyl-CoA is synthesized via carboxylation of acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) . This ATP-dependent reaction represents the committed step in fatty acid biosynthesis :

Reaction:

Acetyl CoA+HCO3+ATPACCMalonyl CoA+ADP+Pi\text{Acetyl CoA}+\text{HCO}_3^-+\text{ATP}\xrightarrow{\text{ACC}}\text{Malonyl CoA}+\text{ADP}+\text{P}_i

Key Features:

  • Regulation : ACC activity is inhibited by phosphorylation via AMP-activated protein kinase (AMPK) under low-energy conditions .

  • Structural Basis : ACC requires biotin as a cofactor, with malonyl-CoA formation occurring in two steps: (1) carboxylation of biotin and (2) transfer of the carboxyl group to acetyl-CoA .

Enzyme Kinetics (Source ):

ParameterValue for MCR-C Fragment
KmK_m (malonyl-CoA)0.067 mM
VmaxV_{max}21.4 µmol/min/mg
Temperature Optimum57°C

Reduction to 3-Hydroxypropionate (3-HP)

Malonyl-CoA reductase (MCR) catalyzes a two-step reduction of malonyl-CoA to 3-HP via the intermediate malonate semialdehyde (MSA) :

Step 1 :

Malonyl CoA+NADPHMSA+CoA+NADP+\text{Malonyl CoA}+\text{NADPH}\rightarrow \text{MSA}+\text{CoA}+\text{NADP}^+

Step 2 :

MSA+NADPH3 HP+NADP+\text{MSA}+\text{NADPH}\rightarrow \text{3 HP}+\text{NADP}^+

Structural Insights (Source ):

  • Catalytic Domains : MCR’s SDR1 and SDR3 domains form a proton-relay network involving Tyr743-Arg746 (SDR3) and Thr165-Tyr178-Lys182 (SDR1) .

  • Binding Free Energy : Malonyl-CoA binds to MCR with a free energy of −77.76 kcal/mol (Table 4 in ).

Inhibition of Fatty Acid Oxidation

Malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1) , blocking mitochondrial fatty acid uptake :

Mechanism :

  • Malonyl-CoA binds CPT1 with an IC₅₀ of 0.03 µM in muscle isoforms .

  • Elevated malonyl-CoA during hyperglycemia reduces fatty acid oxidation by 40–60% in human skeletal muscle .

Alternative Biosynthetic Pathways

Recent studies identify mitochondrial malonyl-CoA synthetase (ACSF3) as an alternative route using malonate :

Reaction:

Malonate+CoA+ATPACSF3Malonyl CoA+AMP+PPi\text{Malonate}+\text{CoA}+\text{ATP}\xrightarrow{\text{ACSF3}}\text{Malonyl CoA}+\text{AMP}+\text{PP}_i

Metabolic Flux Analysis (Source ):

  • ACSF3 knockout cells show 92% reduction in α-methylbutyryl-CoA and 21-fold increase in malonyl-CoA .

  • Malonyl-CoA derived from ACSF3 is decarboxylated to acetyl-CoA via malonyl-CoA decarboxylase .

Research Gaps and Limitations

No peer-reviewed data exist for malonamoyl-CoA , suggesting either a nomenclature error or that the compound is hypothetical/not yet characterized. Future studies should clarify this distinction and explore potential biochemical roles of this compound derivatives.

Properties

Molecular Formula

C24H39N8O18P3S

Molecular Weight

852.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-amino-3-oxopropanethioate

InChI

InChI=1S/C24H39N8O18P3S/c1-24(2,19(37)22(38)28-4-3-14(34)27-5-6-54-15(35)7-13(25)33)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)32-11-31-16-20(26)29-10-30-21(16)32/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H2,25,33)(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1

InChI Key

KRWKKOAUSKOTIG-DVVLENMVSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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